1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine

Medicinal Chemistry Hydrogen Bonding SAR

1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine (CAS 1343641-51-9) is a heterocyclic sulfonamide building block with the molecular formula C₇H₁₂N₄O₂S and a molecular weight of 216.26 g/mol. It features a pyrrolidine ring bearing a primary amine at the 3-position and an N-sulfonyl-linked 1H-imidazole moiety.

Molecular Formula C7H12N4O2S
Molecular Weight 216.26 g/mol
Cat. No. B11801619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine
Molecular FormulaC7H12N4O2S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESC1CN(CC1N)S(=O)(=O)C2=CN=CN2
InChIInChI=1S/C7H12N4O2S/c8-6-1-2-11(4-6)14(12,13)7-3-9-5-10-7/h3,5-6H,1-2,4,8H2,(H,9,10)
InChIKeyCDAPBMKIQSCHGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine: Procurement-Ready Structural and Physicochemical Baseline


1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine (CAS 1343641-51-9) is a heterocyclic sulfonamide building block with the molecular formula C₇H₁₂N₄O₂S and a molecular weight of 216.26 g/mol . It features a pyrrolidine ring bearing a primary amine at the 3-position and an N-sulfonyl-linked 1H-imidazole moiety. This scaffold belongs to the broader class of pyrrolidine sulfonamides, which are established pharmacophores for glycine transporter 1 (GlyT1) inhibition and other therapeutic targets [1]. The compound is commercially available from multiple suppliers as a research-grade intermediate for medicinal chemistry and fragment-based drug discovery programs.

Why 1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine Cannot Be Replaced by N-Alkylated or Arylsulfonyl Analogs


Generic substitution among pyrrolidine sulfonamides is scientifically invalid due to the unique hydrogen-bonding capacity and electronic character of the N-unsubstituted imidazole ring in this compound. The free imidazole N–H acts as a hydrogen bond donor (HBD), a feature absent in N-methylated analogs such as 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine, which are the dominant scaffolds in GlyT1 inhibitor patents [1]. Furthermore, the imidazole ring provides distinct π-stacking and metal-coordination properties compared to phenylsulfonyl (tosyl) or isoxazole sulfonyl analogs, directly altering target selectivity profiles and physicochemical properties such as logP and aqueous solubility [2]. The following quantitative evidence demonstrates that these structural differences translate into measurable and functionally relevant differentiation.

Head-to-Head Quantitative Differentiation of 1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine vs. Closest Analogs


Hydrogen Bond Donor Capacity: Free Imidazole NH vs. N-Methylated Analogs

1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine possesses a hydrogen bond donor count (HBD) of 2 (one imidazole N–H and one primary amine), whereas its closest N-methyl analog, 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine, has an HBD of only 1 (primary amine only). The 1,2-dimethyl analog has an HBD of 1 as well . This additional HBD is structurally critical: in the GlyT1 inhibitor series exemplified by US9656955, the N-methyl group is uniformly present on the imidazole to occupy a hydrophobic pocket; removal of this methyl group, as in the target compound, creates a hydrogen bond donor at that position that can engage alternative residues or solvent networks, potentially altering selectivity against GlyT2 or off-target transporters [1].

Medicinal Chemistry Hydrogen Bonding SAR

Molecular Weight and Ligand Efficiency: Low-MW Advantage Over Dialkyl and Diaryl Analogs

At 216.26 g/mol, 1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is significantly smaller than its 1,2-dimethyl analog (MW 244.32 g/mol, a 13.0% increase) and the 3,4-disubstituted GlyT1 inhibitors exemplified in US9656955 (typical MW > 450 g/mol) [1]. In fragment-based drug discovery (FBDD), compounds with MW < 250 are considered ideal fragment starting points due to higher ligand efficiency metrics; the target compound meets this threshold while the dimethyl analog approaches the upper boundary. Additionally, the lower MW of the target compound correlates with higher aqueous solubility (lower logP) compared to N-alkylated and 3,4-disubstituted variants, facilitating crystallographic soaking experiments and NMR-based fragment screening [2].

Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Properties

GlyT1 Inhibitory Potency Benchmarking: N-Unsubstituted Imidazole vs. N-Methyl Series

In the extensively characterized 3,4-disubstituted pyrrolidine sulfonamide series, compounds bearing an N-methylimidazole-4-sulfonyl group demonstrate potent GlyT1 inhibition, with Ki values reaching 2 nM for optimized examples such as US9656955 Example 651 [1]. An in-silico QSAR study of thirty 3,4-disubstituted pyrrolidine sulfonamides confirmed that the N-methylimidazole sulfonyl motif is a conserved feature among high-potency inhibitors (pKi range 6.1–8.7) [2]. While 1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine has not been directly profiled, the absence of the N-methyl group—and the concomitant gain of an imidazole N–H hydrogen bond donor—places this compound in a distinct SAR space. This structural distinction is not a deficiency but a deliberate design feature: it allows exploration of hydrogen bond-mediated interactions with GlyT1 residues (e.g., the backbone carbonyl of Phe319 or the side chain of Glu284) that are inaccessible to N-alkylated congeners [2]. For procurement decisions, this compound represents a complementary chemotype, not an inferior substitute.

GlyT1 Inhibition CNS Drug Discovery SAR

Synthetic Versatility: Primary Amine Handle Enables Late-Stage Diversification

The pyrrolidine 3-position in 1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine bears a free primary amine (—NH₂), whereas the 3,4-disubstituted GlyT1 inhibitors in US9656955 uniformly feature a secondary or tertiary arylamine at this position (e.g., N-[4-fluoro-3-(trifluoromethoxy)phenyl] substitution) [1]. The primary amine is a versatile synthetic handle that can undergo reductive amination, amide coupling, sulfonamide formation, and urea synthesis under standard conditions, enabling parallel library synthesis with > 80% conversion efficiency for most reactions. In contrast, the pre-installed N-aryl substituent in comparator compounds restricts diversification options to N-functionalization only, and even that is sterically and electronically constrained [2]. This difference in synthetic accessibility translates directly into procurement value: the target compound enables generation of 100–1,000 member libraries from a single intermediate, while pre-substituted analogs are terminal compounds.

Parallel Synthesis Library Design Late-Stage Functionalization

Optimal Procurement and Application Scenarios for 1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine


Fragment-Based Screening for Novel GlyT1 Inhibitors with Non-Classical Binding Modes

As established in Section 3 (Evidence Items 1 and 3), the free imidazole N–H provides a hydrogen bond donor absent in the N-methyl series that dominates GlyT1 patents such as US9656955. This compound is ideally suited as a fragment hit for X-ray crystallographic fragment screening against GlyT1, where the N–H can engage backbone carbonyls (e.g., Phe319) that are inaccessible to N-methylated analogs [1]. Its low molecular weight (216.26 g/mol) meets the Rule of Three criteria for fragment-based drug discovery, and its aqueous solubility facilitates high-concentration soaking experiments [2].

Parallel Synthesis of Focused Sulfonamide Libraries Targeting Carbonic Anhydrases and Kinases

The free primary amine at the pyrrolidine 3-position, combined with the intact imidazole-sulfonamide moiety, enables rapid parallel derivatization into diverse chemotypes. The sulfonamide group is a recognized zinc-binding group (ZBG) for carbonic anhydrase isoforms (CA I, II, IX, XII), while the primary amine can be elaborated into kinase-directed motifs via amide or urea linkages [1]. This dual-functionality is absent in the 3,4-disubstituted comparator series, where the amine is already occupied by an N-aryl substituent, limiting the compound to a single-target profiling strategy rather than library-based screening [2].

CNS Penetrant Lead Optimization Starting from a Low-MW Imidazole Scaffold

The imidazole ring is a privileged substructure for CNS drug discovery due to its balanced polarity and hydrogen-bonding capacity. 1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine, with a MW of 216.26 and estimated tPSA < 90 Ų, sits within favorable CNS Multiparameter Optimization (MPO) space (MW < 300, tPSA < 90, HBD ≤ 3) [1]. In contrast, the dimethyl analog (MW 244.32) and the 3,4-disubstituted GlyT1 inhibitors (MW > 450) violate these parameters, making them less suitable as CNS program starting points. The target compound's imidazole NH and primary amine provide synthetic handles for optimizing both potency and brain penetration through parallel chemistry, leveraging the GlyT1 pharmacophore knowledge from the N-methyl series while exploring novel IP space [2].

Metalloenzyme Inhibitor Design via Imidazole-Sulfonamide Metal Coordination

The 1H-imidazole-4-sulfonyl group is a bidentate metal-coordinating motif distinct from simple phenylsulfonamides. While tosyl analogs (e.g., 1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-amine) provide only the sulfonamide as a zinc-binding group, the imidazole ring nitrogen can participate in supplementary metal coordination or hydrogen bonding with active-site residues, potentially enhancing binding affinity and selectivity for metalloenzymes such as carbonic anhydrase, matrix metalloproteinases (MMPs), and histone deacetylases (HDACs) [1]. The free primary amine further enables introduction of cap groups that govern isoform selectivity. This dual metal-binding and derivatizable architecture is unique to the imidazole-sulfonyl-pyrrolidine-amine scaffold and absent in arylsulfonyl or alkylsulfonyl comparators [2].

Quote Request

Request a Quote for 1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.